molecular formula C9H8N2O B100604 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-68-6

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Katalognummer: B100604
CAS-Nummer: 16075-68-6
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: XVVOALIRSDLWJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS: 16075-68-6) is a nitrogen-rich bicyclic heterocycle characterized by a fused pyridine-pyrimidinone scaffold with a methyl substituent at the 6-position. This compound belongs to the understudied class of pyrido[1,2-a]pyrimidin-2-ones, which exhibit polar zwitterionic properties due to their ability to form intramolecular hydrogen bonds between the pyridine nitrogen and the carbonyl oxygen . This zwitterionic nature enhances aqueous solubility compared to non-nitrogenated analogues, making it a promising candidate for pharmaceutical applications . Recent advances, such as lithium amide-mediated acylation and hexafluoroisopropanol (HFIP)-catalyzed domino protocols, now enable efficient and selective synthesis of this scaffold .

Vorbereitungsmethoden

Cyclocondensation of Aminoazine Derivatives

A widely employed strategy involves the cyclocondensation of N-(2-pyridyl)but-2-ynamide precursors. This method leverages intramolecular acylation to form the pyrido[1,2-a]pyrimidin-2-one core. Key steps include:

  • Substrate Preparation : 2-Aminopyridine derivatives are functionalized with acetylene or carbonyl groups at the N-position.

  • Thermal Cyclization : Heating the intermediate in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C induces ring closure.

  • Workup and Purification : Crude products are recrystallized from ethanol or subjected to column chromatography for isolation .

Reaction Conditions :

ParameterOptimal Range
Temperature80–100°C
SolventDMF, DMSO, or ethanol
Reaction Time6–12 hours
Yield60–75%

Lithium Amide-Mediated Acylation

Recent advances utilize lithium amides to activate carbonyl groups for subsequent cyclization. This method improves regioselectivity and reduces byproduct formation:

  • Lithiation : Treatment of 2-aminopyridine with LDA (lithium diisopropylamide) at -78°C generates a nucleophilic species.

  • Acylation : Reaction with methyl acetyl chloride introduces the methyl group at the 6-position.

  • Cyclization : Warming to room temperature facilitates intramolecular attack, forming the pyrimidinone ring .

Advantages :

  • Higher functional group tolerance compared to thermal methods.

  • Yields up to 85% under optimized conditions .

Hexafluoroisopropanol (HFIP)-Catalyzed Domino Reactions

HFIP, a strong hydrogen-bond donor solvent, catalyzes domino reactions for one-pot synthesis:

Mechanism :

  • Aza-Michael Addition : 2-Aminopyridine attacks a Michael acceptor (e.g., methyl acrylate).

  • Dehydration : Elimination of water forms an enol intermediate.

  • Intramolecular Acyl Substitution : Cyclization yields the final product .

Optimized Protocol :

ComponentQuantity
2-Aminopyridine1.0 equiv
Methyl acrylate1.2 equiv
HFIP5.0 mL/g substrate
Temperature60°C
Time4 hours
Yield78%

This method eliminates the need for metal catalysts, aligning with green chemistry principles .

Copper(I)-Catalyzed C–N Bond Formation

Copper(I) iodide catalyzes the coupling of 2-halopyridines with (Z)-3-amino-3-arylacrylate esters:

Steps :

  • C–N Coupling : Formation of a C–N bond between 2-iodopyridine and the aminoacrylate.

  • Intramolecular Amidation : Cyclization generates the pyrido[1,2-a]pyrimidin-4-one intermediate.

  • Tautomerization : Acidic workup induces keto-enol tautomerism to yield the 2-one derivative.

Catalytic System :

ComponentRole
CuICatalyst (10 mol%)
1,10-PhenanthrolineLigand (20 mol%)
Cs₂CO₃Base (2.0 equiv)

This method is scalable and compatible with diverse substituents.

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial synthesis requires optimization for cost and efficiency:

Key Parameters :

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.

  • Solvent Recovery : Ethanol and DMF are recycled via distillation.

  • Purity Control : HPLC-UV monitoring ensures compliance with ICH guidelines (impurities ≤0.15%) .

Challenges :

  • High catalyst costs in copper-mediated methods.

  • Energy-intensive thermal steps in cyclocondensation.

Comparative Analysis of Synthetic Routes

MethodYieldCostScalabilityGreen Metrics
Cyclocondensation60–75%LowModerateModerate
Lithium Amide85%HighLowLow
HFIP-Catalyzed78%MediumHighHigh
Copper-Catalyzed70–80%MediumHighMedium

The HFIP-catalyzed method emerges as the most sustainable option, while lithium amide-mediated routes offer the highest yields .

Analytical Characterization

Post-synthesis analysis ensures product identity and purity:

Techniques :

  • HPLC-UV : C18 column, acetonitrile/water gradient (95:5 to 50:50).

  • FT-IR : C=O stretch at 1680 cm⁻¹ confirms the pyrimidinone ring .

  • ¹H NMR : Distinct signals for methyl (δ 2.45 ppm) and aromatic protons .

Analyse Chemischer Reaktionen

Domino Reaction Mechanism

The domino reaction mechanism for synthesizing 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be summarized as follows:

  • Aza-Michael Addition : The nucleophilic attack of 2-aminopyridine on the Michael acceptor occurs.

  • Water Elimination : Following the addition, water is eliminated to form an enol intermediate.

  • Intramolecular Acyl Substitution : The enol undergoes intramolecular acyl substitution.

  • -H Shift : Finally, a -H shift occurs to yield the final product.

Computational studies indicate that while the initial Michael addition is endergonic, subsequent steps lead to favorable energy changes that drive the reaction forward .

Copper(I)-Catalyzed Mechanism

In the copper(I)-catalyzed synthesis:

  • C–N Bond Formation : The reaction begins with the formation of a C–N bond between 2-halopyridine and (Z)-3-amino-3-arylacrylate ester.

  • Intramolecular Amidation : This is followed by an intramolecular amidation step that leads to the formation of the pyrido[1,2-a]pyrimidin-4-one scaffold.

This method is noted for its simplicity and efficiency in producing multisubstituted derivatives of pyrido[1,2-a]pyrimidin-4-one from readily available starting materials .

Wissenschaftliche Forschungsanwendungen

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antiviral, and antifungal agent. It is also studied for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine metabolism and signaling.

Wirkmechanismus

The mechanism of action of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA and RNA synthesis . By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: 2-Oxo vs. 4-Oxo Derivatives

The positional isomerism of the ketone group (2-oxo vs. 4-oxo) profoundly impacts physicochemical and biological properties:

Property 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (2-oxo) 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (4-oxo)
Synthetic Accessibility Historically challenging due to regioselectivity issues; modern methods (e.g., lithium amide bases, HFIP catalysis) improve yield and selectivity . Well-established via cyclocondensation of 2-aminopyridines with malonates or alkynoates .
Polarity/Solubility Higher polarity due to zwitterionic character; enhanced aqueous solubility . Moderately polar; lower solubility in aqueous media .
Biological Activity Limited studies; emerging anticoccidial activity in trifluorinated derivatives . Broadly explored: antimicrobial, anticancer, and CNS-modulating properties .
Regioselectivity Challenges Early methods often produced 4-oxo byproducts; modern strategies achieve >90% selectivity for 2-oxo . Dominant product in traditional syntheses; minimal 2-oxo contamination .

Substituent Variations

  • No direct biological data are available, but analogs like 3-benzyl-9-bromo derivatives show activity in preliminary assays . 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 85653-81-2): Methyl at C8 enhances lipophilicity, which could improve blood-brain barrier penetration for CNS targets .
  • Functional Group Modifications: Trifluoropyrido[1,2-a]pyrimidin-2-ones: Fluorination at C3/C5 improves anticoccidial efficacy (IC50 < 1 µM in Eimeria tenella models) .

Nitrogen-Rich Analogues

Quinolizinone-type scaffolds with bridgehead nitrogens (e.g., pyrido[1,2-a]pyrimidin-2-ones) exhibit exceptional polarity, making them valuable for designing water-soluble therapeutics. In contrast, non-bridgehead systems like pyrrolo[1,2-a]pyrimidinones (e.g., 6-Methyl-2-(2-methylphenyl)-4H-pyrrolo[1,2-a]pyrimidin-4-one) prioritize lipophilicity for membrane permeability .

Biologische Aktivität

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused bicyclic structure combining pyridine and pyrimidine rings, characterized by the molecular formula C9H8N2OC_9H_8N_2O and a molecular weight of 160.18 g/mol. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The precise biological targets of this compound remain largely unidentified; however, related compounds have demonstrated various mechanisms of action. These include:

  • Electron Transfer : Similar compounds undergo a two-step electron transfer process, which involves losing two electrons and protons, potentially resulting in radical intermediates that can interact with biological macromolecules.
  • Cellular Uptake : Its lipophilicity suggests effective diffusion across cellular membranes, facilitating interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridopyrimidine compounds possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated moderate activity against various bacteria such as Staphylococcus aureus and Escherichia coli using methods like agar well diffusion .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar pyridopyrimidine derivatives has revealed significant growth inhibition across multiple cancer cell lines. For instance, some derivatives achieved growth inhibition percentages (GI%) exceeding 40% against various types of cancer cells .

Case Studies and Research Findings

A review of recent literature highlights the following findings regarding the biological activities associated with compounds similar to this compound:

Study Activity Tested Findings
Study AAntimicrobialModerate activity against S. aureus and E. coli with MIC values comparable to standard antibiotics .
Study BAnticancerDerivatives showed GI% up to 43.9% across 56 cancer cell lines; notable efficacy against lung and renal carcinoma cells .
Study CEnzyme InhibitionCompounds demonstrated inhibition of CDK2 and TRKA enzymes, critical for cancer cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. This property may enhance its bioavailability and effectiveness in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with ketones or aldehydes. For example, Scheme 1 in outlines literature methods using ethanol reflux for ring closure. Yield optimization requires precise control of temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. TLC monitoring and recrystallization (e.g., ethanol) are standard for purification .

Q. How can basic analytical techniques distinguish this compound from structurally related impurities?

  • Methodology : Thin-layer chromatography (TLC) with UV-active plates and polar solvents (e.g., ethyl acetate/hexane) provides preliminary separation. Melting point analysis (e.g., 214–216°C for analogous pyrimidinones in ) and FT-IR (C=O stretch at ~1680 cm⁻¹) confirm identity. Comparative HPLC with reference standards (e.g., impurities listed in ) using C18 columns and acetonitrile/water gradients resolves structural analogs .

Q. What are common impurities in synthetic batches, and how are they quantified?

  • Methodology : Impurities like alkylated byproducts or oxidized derivatives (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl] analogs in ) arise from incomplete cyclization or side reactions. Quantification involves HPLC-UV with calibration curves or mass spectrometry (LC-MS) for trace detection. Thresholds follow ICH guidelines (e.g., ≤0.15% for specified impurities) .

Eigenschaften

IUPAC Name

6-methylpyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVOALIRSDLWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=O)C=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617819
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16075-68-6
Record name 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.